4-Methoxy-3-(trifluoromethyl)benzyl bromide

physical form handling crystallinity

4-Methoxy-3-(trifluoromethyl)benzyl bromide is a bifunctional benzyl bromide building block bearing an electron-donating methoxy group at the 4-position and an electron-withdrawing trifluoromethyl group at the 3-position. This substitution pattern confers a distinct electronic profile that influences reactivity in nucleophilic substitution, cross-coupling, and medicinal chemistry derivatization.

Molecular Formula C9H8BrF3O
Molecular Weight 269.06 g/mol
CAS No. 261951-89-7
Cat. No. B1362269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(trifluoromethyl)benzyl bromide
CAS261951-89-7
Molecular FormulaC9H8BrF3O
Molecular Weight269.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CBr)C(F)(F)F
InChIInChI=1S/C9H8BrF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3
InChIKeyFZICFAROPYFJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(trifluoromethyl)benzyl bromide (CAS 261951-89-7) – Chemical Identity and Procurement Relevance


4-Methoxy-3-(trifluoromethyl)benzyl bromide is a bifunctional benzyl bromide building block bearing an electron-donating methoxy group at the 4-position and an electron-withdrawing trifluoromethyl group at the 3-position [1]. This substitution pattern confers a distinct electronic profile that influences reactivity in nucleophilic substitution, cross-coupling, and medicinal chemistry derivatization . The compound is a crystalline solid at ambient temperature (mp 75–78 °C) with moderate lipophilicity (XLogP3 = 3.3) [1], making it a strategically useful intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Why Simple Benzyl Bromide Analogs Cannot Replace 4-Methoxy-3-(trifluoromethyl)benzyl bromide in Critical Synthetic Sequences


Generic benzyl bromides or mono-substituted CF3/methoxy analogs cannot replicate the precise electronic and steric environment created by the juxtaposed 4-OCH3 and 3-CF3 groups on the benzene ring [1]. The methoxy group donates electron density via resonance, activating the ring toward electrophilic reactions, while the trifluoromethyl group exerts a strong inductive electron-withdrawing effect, modulating benzylic bromide reactivity and influencing the conformational bias of derived molecules [1][2]. Swapping the substitution pattern to a regioisomer (e.g., 3-methoxy-4-trifluoromethyl or 2-methoxy-4-trifluoromethyl) alters both the electronic landscape and the spatial orientation of pharmacophoric elements, which can abolish target binding in structure-based drug design [2]. The quantitative evidence below demonstrates that the 4-OCH3/3-CF3 arrangement delivers measurable differences in lipophilicity, physical form, and hydrogen-bonding capacity that directly impact synthetic handling and final compound performance.

Quantitative Differentiation of 4-Methoxy-3-(trifluoromethyl)benzyl bromide vs. Closest Structural Analogs


Melting Point Advantage: Solid-State Handling vs. Liquid or Low-Melting Analogs

4-Methoxy-3-(trifluoromethyl)benzyl bromide is a crystalline solid with a melting point of 75–78 °C . In contrast, the simple methoxy analog 4-methoxybenzyl bromide remains a liquid at room temperature (bp ~91 °C/1 mmHg) , and the single-CF3 analog 4-(trifluoromethyl)benzyl bromide melts at only 29–33 °C . The 46–49 °C higher melting point of the target compound facilitates purification by recrystallization, improves weighing accuracy for stoichiometric reactions, and reduces the risk of degradation associated with prolonged liquid storage.

physical form handling crystallinity storage stability

Lipophilicity Tuning: XLogP3 Modulation by Combined OCH3/CF3 Substitution

The computed XLogP3 of 4-methoxy-3-(trifluoromethyl)benzyl bromide is 3.3 [1]. This value represents a deliberate balance: the mono-CF3 analog 3-(trifluoromethyl)benzyl bromide is more lipophilic (XLogP3 = 3.7) [2], while the mono-methoxy analog 4-methoxybenzyl bromide is considerably less lipophilic (predicted logP ~2.5) [3]. The intermediate logP of the target compound arises from the opposing electronic influences of the OCH3 (polar) and CF3 (lipophilic) groups, offering a differentiated partition profile for medicinal chemistry optimization of CNS penetration, solubility, and off-target binding.

lipophilicity logP drug-likeness partition coefficient

Hydrogen-Bond Acceptor Capacity: Enhanced Intermolecular Interactions vs. CF3-Only Analogs

The target compound possesses four hydrogen-bond acceptor (HBA) sites (the methoxy oxygen, the three fluorine atoms of the CF3 group, and the bromine atom) [1], compared to only three HBA sites for mono-CF3 benzyl bromides such as 3-(trifluoromethyl)benzyl bromide [2]. The additional acceptor arises from the 4-methoxy oxygen, which provides a discrete hydrogen-bond interaction site that can strengthen ligand-protein contacts, influence crystal packing, and modulate aqueous solubility. The topological polar surface area (TPSA) of the target is 9.2 Ų, identical to the regioisomer 3-methoxy-4-(trifluoromethyl)benzyl bromide [3], but distinct from non-methoxy CF3 benzyl bromides which have lower or zero TPSA contributions from oxygen lone pairs.

hydrogen bonding solubility molecular recognition crystal engineering

Aqueous Solubility Profile: Differentiated from Non-Methoxy CF3-Benzyl Bromides

4-Methoxy-3-(trifluoromethyl)benzyl bromide exhibits sparing aqueous solubility of 0.16 g/L at 25 °C . While direct comparative solubility data for all analogs under identical conditions are not consolidated in a single study, the presence of the polar methoxy group distinguishes this compound from the mono-CF3 benzyl bromides, which are typically less water-soluble due to the absence of oxygen-based hydrogen-bond acceptors . The low but measurable solubility dictates specific solvent choices for reactions (e.g., DMF, THF) and influences workup procedures relative to more hydrophobic analogs that may require entirely organic-phase manipulations .

aqueous solubility formulation reaction medium

Procurement-Driving Application Scenarios for 4-Methoxy-3-(trifluoromethyl)benzyl bromide


Synthesis of Chiral α-CF3-Substituted Benzhydryl Pharmacophores via Asymmetric Cross-Coupling

The benzylic bromide moiety of 4-methoxy-3-(trifluoromethyl)benzyl bromide serves as an electrophilic partner in nickel-catalyzed enantioselective Suzuki–Miyaura couplings, enabling the construction of chiral α-CF3-substituted benzhydryls with high enantioselectivity . The specific 4-methoxy-3-trifluoromethyl substitution pattern provides a differentiated steric and electronic environment that can influence enantioselectivity outcomes relative to other benzyl bromide regioisomers. The solid physical form (mp 75–78 °C) facilitates precise stoichiometric dispensing for catalyst screening.

Medicinal Chemistry Derivatization for PPAR Agonists and Kinase Inhibitor Scaffolds

Compounds bearing the 4-methoxy-3-(trifluoromethyl)benzyl substructure have been disclosed as PPARα agonists (EC50 = 60 nM) and KCC2 transporter antagonists (IC50 = 50 nM) [1][2]. The combined electronic effects of OCH3 and CF3 groups optimize the lipophilicity (XLogP3 = 3.3) and hydrogen-bonding capacity (HBA = 4) of the derived ligands, contributing to target engagement. Replacing this benzyl fragment with a mono-CF3 or mono-methoxy analog alters the SAR and may compromise potency.

Copper-Mediated Trifluoromethylation and Late-Stage Functionalization of Benzyl Bromides

4-Methoxy-3-(trifluoromethyl)benzyl bromide participates in copper-mediated chemoselective trifluoromethylation at the benzylic position, a transformation that proceeds in good to high yields under mild conditions [3]. The compound's unique combination of methoxy and trifluoromethyl groups can influence the chemoselectivity and yield of such radical-based transformations compared to less electron-rich or more electron-poor benzyl bromides, making it a valuable substrate for library diversification in drug discovery.

Crystalline Intermediate for Scale-Up and Process Chemistry

The 75–78 °C melting point and solid-state stability of 4-methoxy-3-(trifluoromethyl)benzyl bromide simplify isolation, drying, and storage during multi-step synthesis campaigns . Unlike low-melting or liquid analogs, this compound can be purified by recrystallization, reducing the need for chromatographic purification at scale. The quantified solubility (0.16 g/L in water) informs solvent selection for extraction and washing steps, reducing process development time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-3-(trifluoromethyl)benzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.